REACTION_CXSMILES
|
[NH3:1].F[C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][C:11]([F:14])([F:13])[F:12])[N:4]=1>C(OCC)C>[NH2:1][C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][C:11]([F:14])([F:13])[F:12])[N:4]=1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
2,4-difluoro-6-trifluoromethoxypyrimidine
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=N1)F)OC(F)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at -70° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated down under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with water
|
Type
|
CUSTOM
|
Details
|
After the organic phase had been dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel using 8:1 petroleum ether/ether, 38.1 g (75.6% of theory) of the title compound
|
Type
|
CUSTOM
|
Details
|
were obtained as colorless crystals of melting point 86°-89° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CC(=N1)F)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |